6,7-Difluoro-3-isopropyl-1H-indazole
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Overview
Description
6,7-Difluoro-3-isopropyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of fluorine atoms at positions 6 and 7, along with an isopropyl group at position 3, makes this compound unique and potentially valuable in scientific research and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehydes with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroindazole oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
6,7-Difluoro-3-isopropyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6,7-Difluoro-3-hydroxy-1H-indazole
- 4,6-Difluoro-3-hydroxy-1H-indazole
- 3-isopropyl-1H-indazole
Comparison: 6,7-Difluoro-3-isopropyl-1H-indazole is unique due to the presence of both fluorine atoms and an isopropyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, binding affinity, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F2N2 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
6,7-difluoro-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C10H10F2N2/c1-5(2)9-6-3-4-7(11)8(12)10(6)14-13-9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
NYEUIAJRRGEMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=C(C2=NN1)F)F |
Origin of Product |
United States |
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